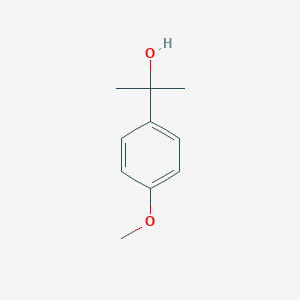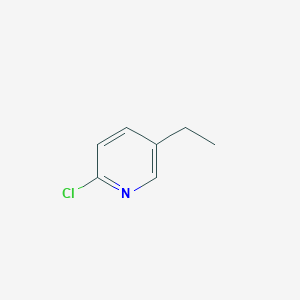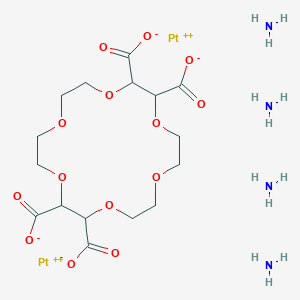
18-Crown-6-tetracarboxybisdiammineplatinum(II)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
18-Crown-6-tetracarboxybisdiammineplatinum(II) is a complex compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a coordination complex of platinum (II) with 18-crown-6, a macrocyclic ligand, and two diammine ligands. It has been extensively studied for its potential use in cancer treatment, catalysis, and other biological applications.
Mechanism Of Action
The mechanism of action of 18-Crown-6-tetracarboxybisdiammineplatinum(18-Crown-6-tetracarboxybisdiammineplatinum(II)) involves its interaction with DNA. It binds to DNA and forms adducts, which can lead to DNA damage and subsequent cell death. This mechanism is believed to be responsible for its anticancer properties.
Biochemical And Physiological Effects
18-Crown-6-tetracarboxybisdiammineplatinum(18-Crown-6-tetracarboxybisdiammineplatinum(II)) has been shown to have various biochemical and physiological effects. It has been found to inhibit cell growth and induce apoptosis in cancer cells. It has also been shown to have antioxidant properties and can protect cells from oxidative stress.
Advantages And Limitations For Lab Experiments
One of the major advantages of using 18-Crown-6-tetracarboxybisdiammineplatinum(18-Crown-6-tetracarboxybisdiammineplatinum(II)) in lab experiments is its unique properties, which make it an attractive compound for various applications. However, one of the limitations of using this compound is its high cost and limited availability.
Future Directions
There are many potential future directions for research on 18-Crown-6-tetracarboxybisdiammineplatinum(18-Crown-6-tetracarboxybisdiammineplatinum(II)). One area of research is the development of new cancer treatments based on this compound. Another area of research is the development of new catalysts for chemical reactions. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential use in other applications.
In conclusion, 18-Crown-6-tetracarboxybisdiammineplatinum(18-Crown-6-tetracarboxybisdiammineplatinum(II)) is a complex compound that has gained significant attention in scientific research due to its unique properties and potential applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have all been discussed in this paper. Further research is needed to fully understand the potential of this compound in various applications.
Synthesis Methods
The synthesis of 18-Crown-6-tetracarboxybisdiammineplatinum(18-Crown-6-tetracarboxybisdiammineplatinum(II)) involves the reaction of platinum (18-Crown-6-tetracarboxybisdiammineplatinum(II)) chloride with 18-crown-6 and diammine in an aqueous solution. The reaction is carried out under controlled conditions, and the resulting complex is isolated and purified using various techniques such as column chromatography and recrystallization.
Scientific Research Applications
The unique properties of 18-Crown-6-tetracarboxybisdiammineplatinum(18-Crown-6-tetracarboxybisdiammineplatinum(II)) make it an attractive compound for scientific research. It has been extensively studied for its potential use in cancer treatment due to its ability to inhibit cell growth and induce apoptosis in cancer cells. It has also been studied for its potential use as a catalyst in various chemical reactions.
properties
CAS RN |
128163-25-7 |
|---|---|
Product Name |
18-Crown-6-tetracarboxybisdiammineplatinum(II) |
Molecular Formula |
C16H20O14Pt2.4H3N |
Molecular Weight |
894.6 g/mol |
IUPAC Name |
azane;1,4,7,10,13,16-hexaoxacyclooctadecane-2,3,11,12-tetracarboxylate;platinum(2+) |
InChI |
InChI=1S/C16H24O14.4H3N.2Pt/c17-13(18)9-10(14(19)20)29-7-3-26-4-8-30-12(16(23)24)11(15(21)22)28-6-2-25-1-5-27-9;;;;;;/h9-12H,1-8H2,(H,17,18)(H,19,20)(H,21,22)(H,23,24);4*1H3;;/q;;;;;2*+2/p-4 |
InChI Key |
UPNUUECRNFDBKC-UHFFFAOYSA-J |
SMILES |
C1COC(C(OCCOCCOC(C(OCCO1)C(=O)[O-])C(=O)[O-])C(=O)[O-])C(=O)[O-].N.N.N.N.[Pt+2].[Pt+2] |
Canonical SMILES |
C1COC(C(OCCOCCOC(C(OCCO1)C(=O)[O-])C(=O)[O-])C(=O)[O-])C(=O)[O-].N.N.N.N.[Pt+2].[Pt+2] |
synonyms |
18-crown-6-tetracarboxybisdiammine-platinum(II) 18-crown-6-tetracarboxybisdiammineplatinum(II) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



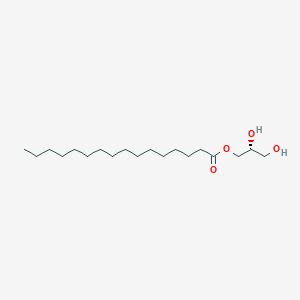
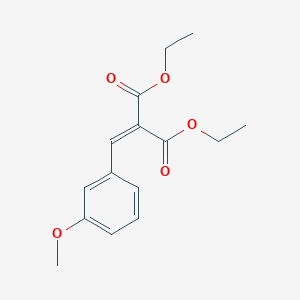
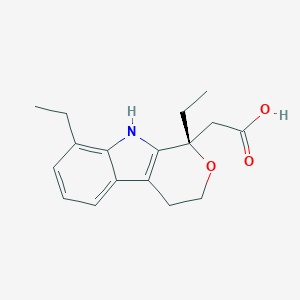
![1,3-Dioxolo[4,5-g]quinolin-8(5H)-one](/img/structure/B134730.png)
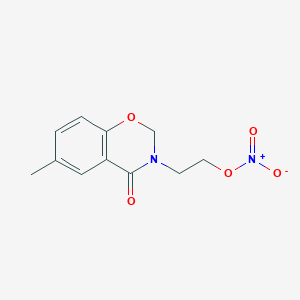
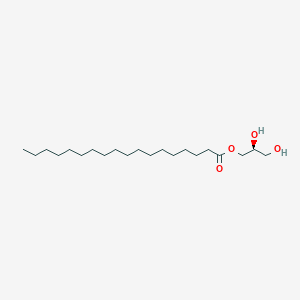
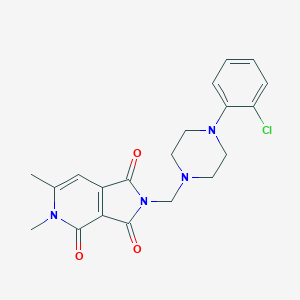
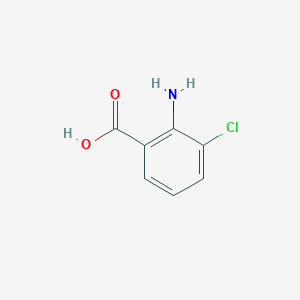
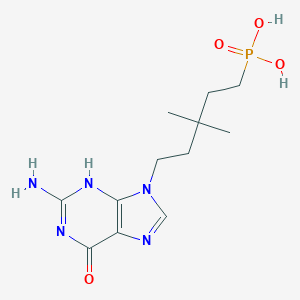
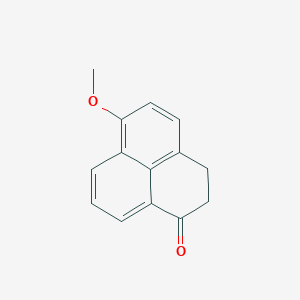
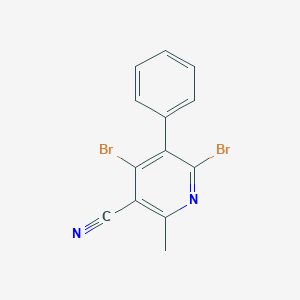
![3,6-Dimethylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B134749.png)
